![molecular formula C15H17NO5 B11724242 (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a 3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexane ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the carboxylic acid group.
Introduction of the 3-nitrophenyl group: This step involves the nitration of a phenyl ring followed by its attachment to the cyclohexane ring through a suitable linker.
Oxidation and final functionalization: The final steps involve oxidation reactions to introduce the oxoethyl group and ensure the correct stereochemistry at the 1S,2R positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxylic acid and nitro group functionalities.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, due to the presence of the nitro group which can be bioactive.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-(3-nitrophenyl)cyclohexane-1-carboxylic acid: Lacks the oxoethyl group but has similar structural features.
2-(3-nitrophenyl)acetic acid: Contains a similar nitrophenyl group but with a simpler acetic acid backbone.
3-nitrobenzoic acid: A simpler aromatic compound with a nitro group and a carboxylic acid group.
Uniqueness
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a nitrophenyl group, and an oxoethyl group. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in simpler analogs.
Eigenschaften
Molekularformel |
C15H17NO5 |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m1/s1 |
InChI-Schlüssel |
MAUMNNKUSFXYAU-MFKMUULPSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
![1-[4-(tert-Butyl)phenyl]cyclobutanemethanamine](/img/structure/B11724169.png)
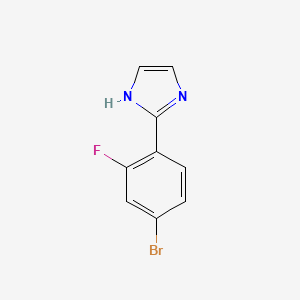
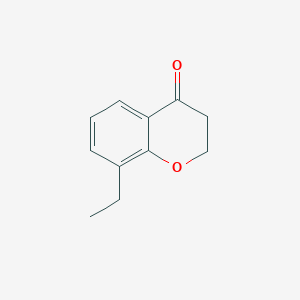
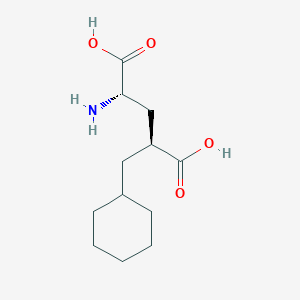
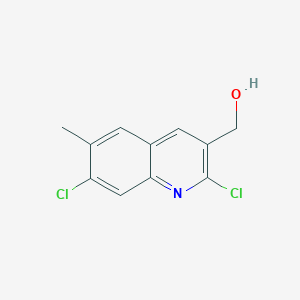
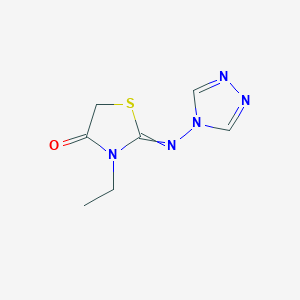



![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
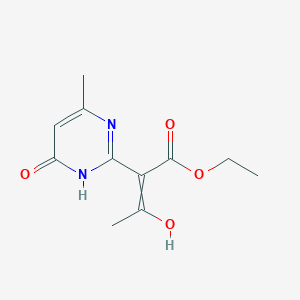

![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
